molecular formula C5H11NO3S B1322459 1-(Methoxymethyl)cyclopropane-1-sulfonamide CAS No. 681808-28-6

1-(Methoxymethyl)cyclopropane-1-sulfonamide

Cat. No. B1322459
Key on ui cas rn: 681808-28-6
M. Wt: 165.21 g/mol
InChI Key: FXINDYXFGNANSA-UHFFFAOYSA-N
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Patent
US07601686B2

Procedure details

This compound was obtained in 65% yield from 1-cyclopropylmethylcyclopropylsulfonylamine tert-butylcarbamate (from Step B.2.a) according to the procedure described for the synthesis of 1-methoxymethylcyclopropylsulfonamide (Step B.1.b). The compound was purified by column chromatography over SiO2 using 0% to 60% ethyl acetate in hexanes as the eluent: 1H NMR (CDCl3) δ 0.15 (m, 2H), 0.51 (m, 2H), 1.01 (m, 2H), 1.34 (m, 3H), 1.86 (d, J=7.0 Hz, 2H), 4.83 (s, 2H); 13C NMR (CDCl3) δ 4.65, 7.74, 11.26, 35.62, 41.21; LRMS m/z 193 (M++NH4).
Name
1-cyclopropylmethylcyclopropylsulfonylamine tert-butylcarbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(NC(=O)O)(C)(C)C.[CH:9]1([CH2:12][C:13]2([S:16]([NH2:19])(=[O:18])=[O:17])[CH2:15][CH2:14]2)[CH2:11][CH2:10]1.COCC1(S(N)(=O)=O)CC1>>[CH:9]1([CH2:12][C:13]2([S:16]([NH2:19])(=[O:17])=[O:18])[CH2:14][CH2:15]2)[CH2:10][CH2:11]1 |f:0.1|

Inputs

Step One
Name
1-cyclopropylmethylcyclopropylsulfonylamine tert-butylcarbamate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)NC(O)=O.C1(CC1)CC1(CC1)S(=O)(=O)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCC1(CC1)S(=O)(=O)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The compound was purified by column chromatography over SiO2 using 0% to 60% ethyl acetate in hexanes as the eluent

Outcomes

Product
Name
Type
Smiles
C1(CC1)CC1(CC1)S(=O)(=O)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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